t-Boc-Aminooxy-PEG4-CH2CO2H
Overview
Description
T-Boc-Aminooxy-PEG4-CH2CO2H is a PEG derivative containing a Boc-protected aminooxy group and a terminal carboxylic acid . It is a crosslinking reagent .
Synthesis Analysis
The terminal carboxylic acid of t-Boc-Aminooxy-PEG4-CH2CO2H can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Boc-protected amine can be deprotected under mild acidic conditions .Molecular Structure Analysis
The molecular formula of t-Boc-Aminooxy-PEG4-CH2CO2H is C15H29NO9 . It has a molecular weight of 367.4 g/mol .Chemical Reactions Analysis
The terminal carboxylic acid of t-Boc-Aminooxy-PEG4-CH2CO2H can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc-protected amine can be deprotected under mild acidic conditions .Physical And Chemical Properties Analysis
T-Boc-Aminooxy-PEG4-CH2CO2H has a molecular weight of 367.4 g/mol . Its molecular formula is C15H29NO9 . The compound is a PEG derivative, which means it has a hydrophilic PEG spacer that increases its solubility in aqueous media .Scientific Research Applications
Crosslinking Reagent
t-Boc-Aminooxy-PEG4-CH2CO2H can act as a crosslinking reagent . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Solubility Enhancer
The hydrophilic PEG spacer in t-Boc-Aminooxy-PEG4-CH2CO2H increases solubility in aqueous media . This property can be useful in various research applications where increasing the solubility of a compound is desired.
Drug Delivery
t-Boc-Aminooxy-PEG4-CH2CO2H is a PEG derivative . PEGylation, the process of attaching PEG chains to molecules, has been widely used in drug delivery to improve the pharmacokinetics and reduce the immunogenicity of therapeutic agents .
Bioconjugation
The Boc-protected amine can be deprotected under mild acidic conditions . This property allows for selective deprotection and subsequent conjugation to other molecules, making it useful in bioconjugation applications.
Mechanism of Action
Target of Action
t-Boc-Aminooxy-PEG4-CH2CO2H is a crosslinking reagent . Its primary targets are molecules with primary amine groups .
Mode of Action
The terminal carboxylic acid of t-Boc-Aminooxy-PEG4-CH2CO2H can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc-protected amine can be deprotected under mild acidic conditions .
Biochemical Pathways
The specific biochemical pathways affected by t-Boc-Aminooxy-PEG4-CH2CO2H depend on the primary amine-containing molecules it targets. By forming stable amide bonds, it can alter the structure and function of these target molecules .
Pharmacokinetics
The peg4 spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of t-Boc-Aminooxy-PEG4-CH2CO2H’s action is the formation of stable amide bonds with primary amine-containing molecules . This can lead to changes in the molecular structure and function of the target molecules.
Action Environment
The action of t-Boc-Aminooxy-PEG4-CH2CO2H can be influenced by environmental factors such as pH, as the Boc-protected amine can be deprotected under mild acidic conditions . Additionally, the presence of activators (e.g., EDC, or HATU) is necessary for the compound to react with primary amine groups .
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO9/c1-15(2,3)25-14(19)16-24-11-10-22-7-6-20-4-5-21-8-9-23-12-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRAJIPQLHJVKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-Aminooxy-PEG4-CH2CO2H |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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